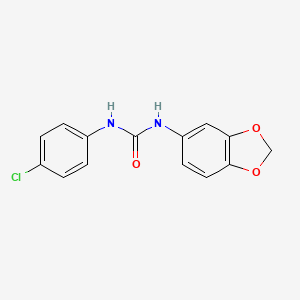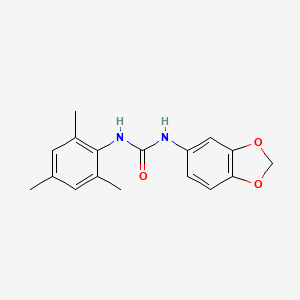![molecular formula C16H27NO B4287338 (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol](/img/structure/B4287338.png)
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol
描述
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is a compound that belongs to the class of beta-adrenergic receptor agonists. It is used in scientific research to study the biochemical and physiological effects of beta-adrenergic receptor activation.
科学研究应用
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is used in scientific research to study the biochemical and physiological effects of beta-adrenergic receptor activation. It is a selective beta-2 adrenergic receptor agonist, which means it binds specifically to beta-2 adrenergic receptors and activates them. The activation of beta-2 adrenergic receptors leads to various physiological effects, including bronchodilation, vasodilation, and increased heart rate.
作用机制
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol binds to beta-2 adrenergic receptors on the surface of cells. This binding activates the receptor, which then activates a signaling pathway inside the cell. The signaling pathway leads to the activation of various enzymes and proteins, which ultimately produce the physiological effects associated with beta-2 adrenergic receptor activation.
Biochemical and Physiological Effects
The activation of beta-2 adrenergic receptors by this compound leads to various biochemical and physiological effects. These effects include bronchodilation, vasodilation, increased heart rate, and increased lipolysis. Bronchodilation is the dilation of the bronchioles in the lungs, which leads to increased airflow and improved breathing. Vasodilation is the dilation of blood vessels, which leads to increased blood flow and decreased blood pressure. Increased heart rate is the increase in the number of heartbeats per minute, which leads to increased cardiac output. Increased lipolysis is the breakdown of fat cells, which leads to the release of fatty acids into the bloodstream.
实验室实验的优点和局限性
(2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol is a useful compound for studying the biochemical and physiological effects of beta-adrenergic receptor activation. Its selectivity for beta-2 adrenergic receptors allows for the specific activation of these receptors without affecting other receptors. However, its use is limited by its potential toxicity and the need for careful dosing.
未来方向
There are several future directions for research involving (2S)-3-phenyl-2-[(1-propylbutyl)amino]-1-propanol. One direction is the development of more selective beta-2 adrenergic receptor agonists that have fewer side effects and are safer for use in humans. Another direction is the study of the effects of beta-2 adrenergic receptor activation in different tissues and organs, such as the liver and skeletal muscle. Finally, the use of this compound in combination with other drugs for the treatment of various diseases, such as asthma and obesity, is an area of potential future research.
属性
IUPAC Name |
(2S)-2-(heptan-4-ylamino)-3-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-3-8-15(9-4-2)17-16(13-18)12-14-10-6-5-7-11-14/h5-7,10-11,15-18H,3-4,8-9,12-13H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQDBZFGSSWAOY-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)NC(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(CCC)N[C@@H](CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



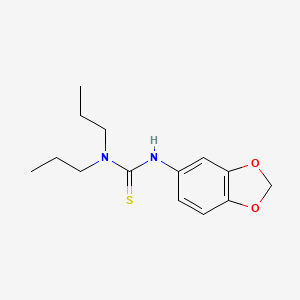
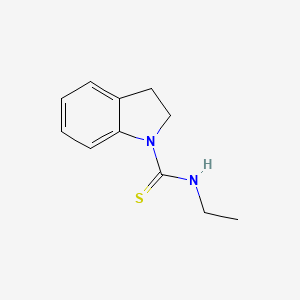
![N-(3-{[(propylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B4287285.png)
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]thiourea](/img/structure/B4287291.png)
![N-[1-(4-isopropylphenyl)propyl]-N'-(2-methoxyethyl)thiourea](/img/structure/B4287309.png)
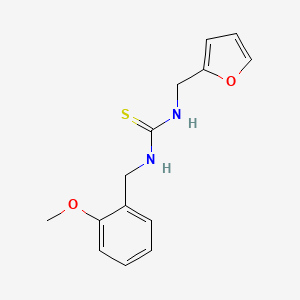
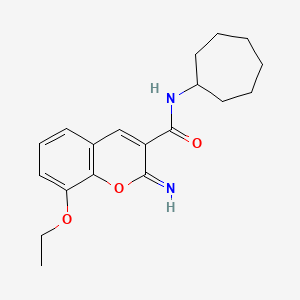
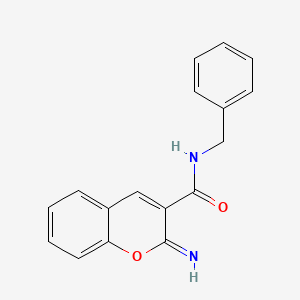

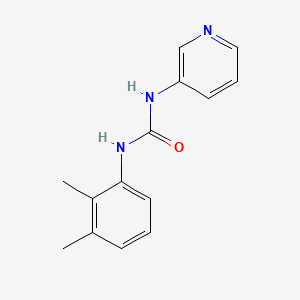
![4-{[(1-naphthylamino)carbonyl]amino}benzoic acid](/img/structure/B4287369.png)
![N-(3-{[(1-naphthylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4287370.png)
